REACTION_CXSMILES
|
[Br:1][CH:2](O)[CH3:3].N1C=CC=CC=1.[N+:11]([C:14]1[CH:22]=[CH:21][C:17]([C:18](Cl)=[O:19])=[CH:16][CH:15]=1)([O-:13])=[O:12].CC[O:25]CC>>[Br:1][CH2:2][CH2:3][O:19][C:18](=[O:25])[C:17]1[CH:21]=[CH:22][C:14]([N+:11]([O-:13])=[O:12])=[CH:15][CH:16]=1
|
Name
|
|
Quantity
|
29 mmol
|
Type
|
reactant
|
Smiles
|
BrC(C)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
34 mmol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
27 mmol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a white precipitate was formed
|
Type
|
WASH
|
Details
|
the reaction mixture was then washed with aqueous KHSO4, aqueous NaHCO3, and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether layer was then dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrCCOC(C1=CC=C(C=C1)[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |